molecular formula C5H7F3O B1311352 1,1,1-Trifluoropent-4-en-2-ol CAS No. 77342-37-1

1,1,1-Trifluoropent-4-en-2-ol

Cat. No. B1311352
Key on ui cas rn: 77342-37-1
M. Wt: 140.1 g/mol
InChI Key: LWFLVOBZYLXRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07700633B2

Procedure details

To a suspension of indium powder (2.3 g, 20 mmol) in water is added allyl bromide (2.5 mL, 30 mmol) followed by trifluoroacetaldehyde ethyl hemiacetal (1.3 mL, 10 mmol). The reaction mixture is stirred for 16 h and then extracted with t-butyl methyl ether (50 mL). The organic layer is washed with water, brine, dried with Na2SO4 and concentrated to give the title compound as a colorless oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[In].[CH2:2](Br)[CH:3]=[CH2:4].C(O[CH:9]([OH:14])[C:10]([F:13])([F:12])[F:11])C>O>[F:13][C:10]([F:11])([F:12])[CH:9]([OH:14])[CH2:4][CH:3]=[CH2:2]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[In]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)OC(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with t-butyl methyl ether (50 mL)
WASH
Type
WASH
Details
The organic layer is washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(CC=C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.